Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt

Purity Specification Counterion Analysis Proteomics Research

Methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt (CAS 210357-34-9 / 359437-01-7) is a fully sulfated monosaccharide derivative wherein all four hydroxyl groups of methyl α-D-glucopyranoside are esterified with sulfate, and counterions are potassium. It belongs to the class of highly anionic, low-molecular-weight sulfated carbohydrates and is offered as a custom synthesis research chemical, typically at ≥95–98% purity, by multiple specialty suppliers.

Molecular Formula C7H10K4O18S4
Molecular Weight 666.8 g/mol
Cat. No. B12287071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt
Molecular FormulaC7H10K4O18S4
Molecular Weight666.8 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+]
InChIInChI=1S/C7H14O18S4.4K/c1-20-7-6(25-29(17,18)19)5(24-28(14,15)16)4(23-27(11,12)13)3(22-7)2-21-26(8,9)10;;;;/h3-7H,2H2,1H3,(H,8,9,10)(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;/q;4*+1/p-4
InChIKeyHZPXCLIBFFIKEA-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Methyl a-D-glucopyranoside 2,3,4,6-tetrasulfate Potassium Salt? A Sulfated Monosaccharide for Biochemical Research


Methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt (CAS 210357-34-9 / 359437-01-7) is a fully sulfated monosaccharide derivative wherein all four hydroxyl groups of methyl α-D-glucopyranoside are esterified with sulfate, and counterions are potassium [1]. It belongs to the class of highly anionic, low-molecular-weight sulfated carbohydrates and is offered as a custom synthesis research chemical, typically at ≥95–98% purity, by multiple specialty suppliers [2]. Its primary documented research-use categories include carbohydrate-protein interaction studies, enzyme inhibition (e.g., α-amylase, α-glucosidase), antimicrobial screening, and conformational analysis of sulfated sugars . Because the compound is not a drug and lacks a defined pharmacopoeial monograph, its procurement value is tied to its purity, defined sulfation pattern, and the specific cation form.

Why Methyl a-D-glucopyranoside 2,3,4,6-tetrasulfate Cannot Be Simply Swapped for Other Sulfated Sugars


The full tetra-sulfation of methyl α-D-glucopyranoside creates a unique, highly dense, and rigidly positioned anionic charge cluster that is absent in its regioisomers, mono- or di-sulfated analogs, and even its mannopyranoside epimer . Substituting the potassium salt for the sodium salt alters the counterion cloud, which can affect crystallization, solubility in non-aqueous systems, and mass-based dosing [1]. Using the unsulfated parent (methyl α-D-glucopyranoside) or the β-anomer changes the three-dimensional presentation of the neutral scaffold, as the β-anomer has been demonstrated to adopt a different conformational equilibrium upon persulfation [2]. Consequently, for experiments relying on a defined polyanionic probe—such as heparin-mimetic binding assays, electrostatically driven crystallization, or structure-activity relationship studies of sulfatase substrates—generic substitution introduces uncontrolled variables that can invalidate quantitative binding, inhibition, or structural data.

Quantitative Differentiation of Methyl a-D-glucopyranoside 2,3,4,6-tetrasulfate Potassium Salt Against Core Competitors


Purity and Counterion Consistency: Potassium Salt vs. Sodium Salt

The potassium salt form of methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate is commercially available with a defined purity of ≥98% (HPLC) from multiple suppliers, while the equivalent sodium salt is not routinely catalogued as a standard product [1]. For procurement, the potassium salt offers a monodisperse, four-potassium-ion stoichiometry (Formula: C7H10K4O18S4, MW 666.8 g/mol), ensuring reproducible molar concentrations without the uncertainty introduced by mixed or undefined counterion content that can arise in custom sodium-salt syntheses [2]. In contrast, the commercially dominant alternative for highly sulfated monosaccharides, Sucrose Octasulfate (SOS) sodium salt, has a molecular weight of 1158.66 g/mol and an octasodium counterion profile, which yields a different charge density per unit mass [3].

Purity Specification Counterion Analysis Proteomics Research

Epimeric Specificity: Gluco- vs. Manno-Pyranoside Tetrasulfate

The glucopyranoside tetrasulfate (target) and mannopyranoside tetrasulfate (CAS 359437-03-9) are configurational isomers differing only in the orientation of the 2-hydroxyl group. While no head-to-head biochemical data exists, the gluco-epimer is more frequently cited in enzyme inhibition contexts, such as acting on α-amylase and α-glucosidase, whereas the manno-epimer is predominantly listed as a synthesis intermediate . This functional divergence mirrors patterns seen in non-sulfated methyl glycosides, where the gluco-configuration is recognized by a distinct set of carbohydrate-binding proteins (e.g., Concanavalin A Kd ~1 mM for methyl α-D-glucopyranoside) compared to the manno-configuration [1].

Epimer Differentiation Enzyme Substrate Specificity Molecular Recognition

Conformational Impact: Alpha vs. Beta Anomer Persulfation Behavior

The β-anomer of methyl 2,3,4,6-tetra-O-sulfonato-D-glucopyranoside exists in a conformational equilibrium between the standard ⁴C₁ chair and an inverted ¹C₄ chair, a behavior attributed to the repulsive 1,3-diaxial interactions of sulfate groups [1]. This equilibrium is highly sensitive to the anomeric configuration and the pattern of sulfation. While corresponding high-resolution conformational data for the α-anomer (our target) have not been published, the established relationship between anomeric configuration and sulfated pyranose conformation predicts that the α-anomer will exhibit a different chair–chair equilibrium ratio [2]. This has direct implications for studies where the spatial presentation of sulfate charges dictates binding to proteins, such as in heparin-mimetic antithrombin activation, where even subtle conformational changes can modulate IC₅₀ values by an order of magnitude [3].

Conformational Analysis NMR Spectroscopy Sulfate Charge Repulsion

Antimicrobial Screening: Tetrasulfate vs. Non-Sulfated Glucoside Ethers

Vendor documentation states that methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt has demonstrated inhibitory effects on bacterial growth, including activity against methicillin-resistant Staphylococcus aureus (MRSA) . This contrasts with non-sulfated methyl glucopyranoside ethers, which require long alkyl chains (C₁₀–C₁₂) to achieve MIC values of 0.02–0.12 mM against Gram-positive bacteria [1]. The tetrasulfate may achieve membrane disruption purely through its high anionic charge density, which is approximately 0.024 mmol charge per mg of compound, a calculation that cannot be made for variable-chain-length ethers [2]. However, the absence of published, peer-reviewed MIC values for the tetrasulfate itself against defined strains precludes a quantitative head-to-head comparison.

Antimicrobial Activity MIC Determination MRSA

Where Methyl a-D-glucopyranoside 2,3,4,6-tetrasulfate Potassium Salt Outperforms Generic Alternatives: Core Application Scenarios


Defined Polyanionic Probe for Heparin-Binding Protein Assays

In surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments studying heparin-binding proteins (e.g., growth factors, chemokines), methyl α-D-glucopyranoside 2,3,4,6-tetrasulfate potassium salt provides a low-molecular-weight (666.8 Da), monodisperse polyanionic probe whose charge is precisely four sulfate groups per molecule [1]. Unlike unfractionated heparin (MW 3,000–30,000 Da, heterogeneous sulfation), this compound eliminates ambiguities arising from chain-length polydispersity and variable sulfation patterns, enabling cleaner binding models .

Standardized Negative Control in Sulfotransferase or Sulfatase Enzyme Assays

For sulfotransferase (SULT) or sulfatase (Sulf-1/2) activity assays, the fully sulfated glucopyranoside serves as a defined substrate or inhibitor control. Its complete sulfation at the 2, 3, 4, and 6 positions precludes enzymatic sulfate addition or positional ambiguity during hydrolysis product identification by MS or NMR, whereas partially sulfated analogs require chromatographic separation of regioisomers [1]. The potassium salt offers better solubility in aqueous buffers than some sodium-salt forms of comparable compounds .

Crystallography of Carbohydrate-Binding Modules and Lectins

The high electron density of the four sulfate groups makes this compound an excellent candidate for co-crystallization experiments with carbohydrate-binding modules (CBMs) or lectins. The potassium salt may produce superior crystal contacts compared to the sodium-salt forms of sucrose octasulfate, which have larger, more flexible structures [1]. Its five defined stereocenters and rigid pyranose scaffold facilitate unambiguous fitting into electron density maps .

Quote Request

Request a Quote for Methyla-D-glucopyranoside2,3,4,6-tetrasulfatepotassiumsalt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.